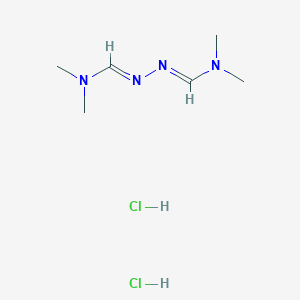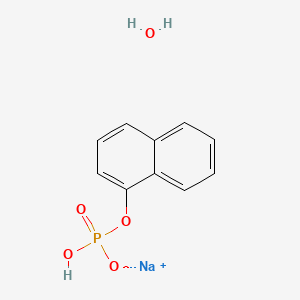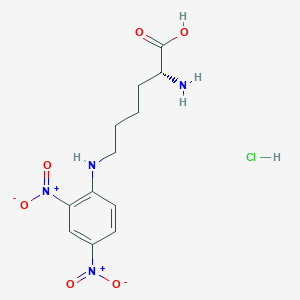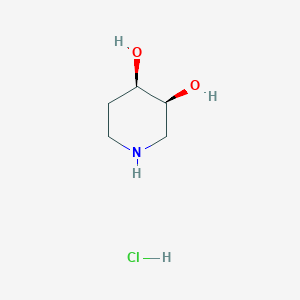
cis-3,4-Piperidinediol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3,4-Piperidinediol hydrochloride: is a chemical compound with the molecular formula C5H12ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of two hydroxyl groups attached to the third and fourth carbon atoms of the piperidine ring in a cis configuration, along with a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-3,4-Piperidinediol hydrochloride typically involves the reduction of a suitable precursor, such as 3,4-dihydroxypiperidine. One common method involves the catalytic hydrogenation of 3,4-dihydroxypiperidine in the presence of a hydrogenation catalyst like palladium on carbon (Pd/C) under mild conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and recrystallization, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-3,4-Piperidinediol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form piperidine derivatives. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed:
Oxidation: Ketones, Aldehydes
Reduction: Piperidine derivatives
Substitution: Alkylated or acylated piperidine derivatives
Aplicaciones Científicas De Investigación
cis-3,4-Piperidinediol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of cis-3,4-Piperidinediol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can act as a ligand, binding to receptors and modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
trans-3,4-Piperidinediol hydrochloride: Differing in the spatial arrangement of the hydroxyl groups.
3,4-Dihydroxypiperidine: The precursor used in the synthesis of cis-3,4-Piperidinediol hydrochloride.
Piperidine: The parent compound without hydroxyl groups.
Uniqueness: this compound is unique due to its specific cis configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications compared to its trans isomer or other piperidine derivatives.
Propiedades
Número CAS |
443648-89-3 |
|---|---|
Fórmula molecular |
C5H12ClNO2 |
Peso molecular |
153.61 g/mol |
Nombre IUPAC |
piperidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c7-4-1-2-6-3-5(4)8;/h4-8H,1-3H2;1H |
Clave InChI |
DGTFLCBNCAMFON-UHFFFAOYSA-N |
SMILES |
C1CNCC(C1O)O.Cl |
SMILES canónico |
C1CNCC(C1O)O.Cl |
Sinónimos |
(3R,4S)-rel-3,4-Piperidinediol Hydrochloride (1:1); syn-3,4-Dihydroxypiperidine Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


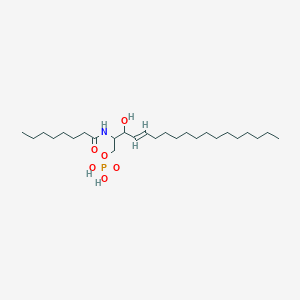
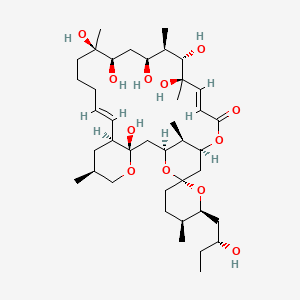

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1141827.png)
![1-[(1E,3Z,7Z)-6-methylcycloocta-1,3,7-trien-1-yl]ethanone](/img/structure/B1141829.png)


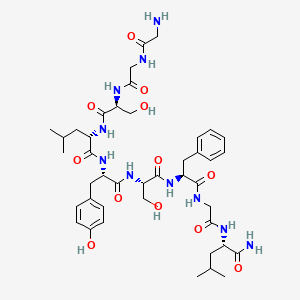
![6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B1141836.png)
![cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1141839.png)
